molecular formula C12H14FN3O2S B5957406 1-ethyl-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide

1-ethyl-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B5957406
M. Wt: 283.32 g/mol
InChI Key: NNGOFOHUTILLKO-UHFFFAOYSA-N
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Description

1-ethyl-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a sulfonamide group attached to the pyrazole ring, along with an ethyl group and a fluorinated methylphenyl group

Properties

IUPAC Name

1-ethyl-N-(5-fluoro-2-methylphenyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2S/c1-3-16-8-11(7-14-16)19(17,18)15-12-6-10(13)5-4-9(12)2/h4-8,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGOFOHUTILLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the desired functional groups.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Ethylation and Fluorination: The ethyl group can be introduced through an alkylation reaction, while the fluorinated methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-ethyl-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The fluorinated methylphenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ethyl-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The fluorinated methylphenyl group may enhance binding affinity to specific receptors or enzymes, while the pyrazole ring can interact with various biological pathways.

Comparison with Similar Compounds

1-ethyl-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-ethyl-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which may result in different biological activity and chemical reactivity.

    1-ethyl-N-(5-fluoro-2-methylphenyl)piperidin-4-amine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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